N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism by which N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its combination of pyridine and pyrazole moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a distinct set of molecular targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C14H14N6O |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14N6O/c1-21-14-11(4-2-5-15-14)9-16-12-8-13(18-10-17-12)20-7-3-6-19-20/h2-8,10H,9H2,1H3,(H,16,17,18) |
InChI Key |
CBIGSYXAFHCOLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
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